Hydrogen-Bond Donor Count Defines a Distinct Interaction Profile Compared to the Des-Methyl Analog
N1-Methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine possesses a single hydrogen-bond donor (the primary amine terminus) because the N1 nitrogen is fully substituted with methyl and piperidinyl groups. In contrast, the des-methyl analog N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (CAS 766545-03-3) retains a secondary amine at the N1 position, providing two hydrogen-bond donors . This difference in HBD count (1 vs. 2) directly impacts the compound's capacity to act as a hydrogen-bond donor in supramolecular assemblies, coordination complexes, and biological target engagement.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine (CAS 766545-03-3): 2 HBD |
| Quantified Difference | 1 fewer HBD (50% reduction) |
| Conditions | Structural analysis based on molecular connectivity |
Why This Matters
Procurement decisions for applications requiring a mono-donor diamine ligand or building block should prioritize the N1-methylated compound to avoid undesired hydrogen-bonding interactions introduced by the dual-donor des-methyl analog.
